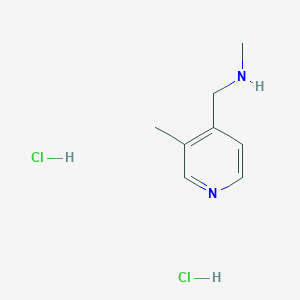
N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride
Vue d'ensemble
Description
“N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1172854-22-6 . It has a molecular weight of 209.12 and its linear formula is C8 H12 N2 . 2 Cl H .
Molecular Structure Analysis
The linear formula of “this compound” is C8 H12 N2 . 2 Cl H . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms. The structure is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methyl group and a methanamine group .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 209.12 . The compound is stored at -20°C .Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition
Research on the selectivity and potency of chemical inhibitors against Cytochrome P450 (CYP) isoforms is crucial for understanding metabolism-based drug-drug interactions. This understanding helps in predicting potential adverse interactions when multiple drugs are coadministered. The review by Khojasteh et al. (2011) provides insights into the chemical inhibitors of major human hepatic CYP isoforms, which is essential for drug metabolism studies and the development of safer pharmaceuticals (Khojasteh et al., 2011).
Paraquat Poisoning and Lung Toxicity
Dinis-Oliveira et al. (2008) review the toxicological profile of paraquat dichloride, a herbicide known for its pulmonary toxicity, focusing on mechanisms of lung toxicity and potential treatment options. This work highlights the importance of understanding toxic substances to develop effective treatments for poisonings (Dinis-Oliveira et al., 2008).
Biopolymer Modification for Drug Delivery
Petzold-Welcke et al. (2014) discuss the chemical modification of xylan, a biopolymer, for creating ethers and esters with specific properties, such as drug delivery applications. This research indicates the potential of modified biopolymers in medical applications, including their use as vehicles for targeted drug delivery (Petzold-Welcke et al., 2014).
Solvent Efficacy in Pharmaceutical Sciences
The review by Jouyban et al. (2010) examines N-Methyl-2-pyrrolidone's (NMP) role as a solubilizing agent, comparing its physicochemical properties, solubilization efficacy, toxicity, and side effects with other solvents used in the pharmaceutical industry. This comprehensive review underlines the importance of solvent selection in the formulation of pharmaceutical products (Jouyban et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-(3-methylpyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-5-10-4-3-8(7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEZSZLAFXUFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1463018.png)
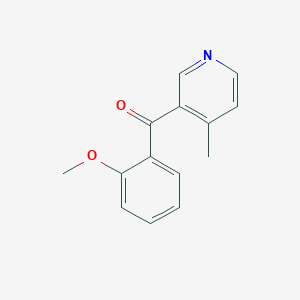

![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)
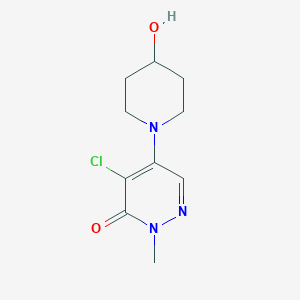
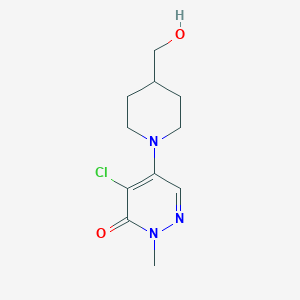
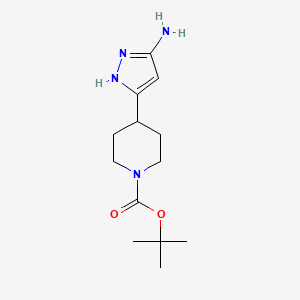
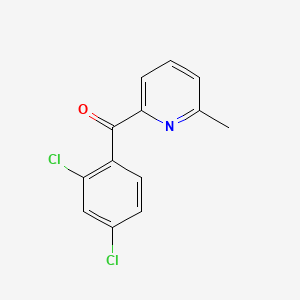

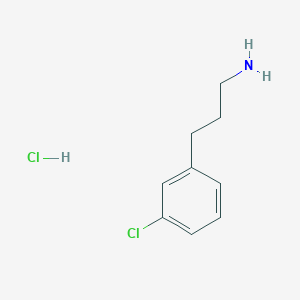

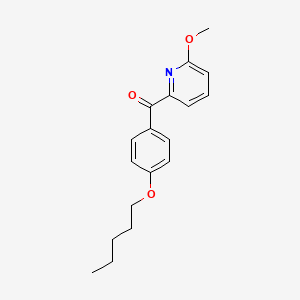
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)